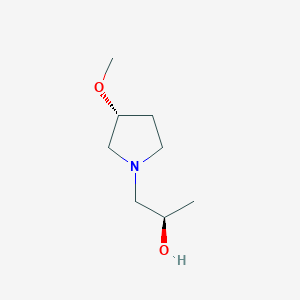

(R)-1-((R)-3-Methoxypyrrolidin-1-yl)propan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(2R)-1-[(3R)-3-methoxypyrrolidin-1-yl]propan-2-ol |

InChI |

InChI=1S/C8H17NO2/c1-7(10)5-9-4-3-8(6-9)11-2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |

InChI Key |

MPUCCVFWJRIMFT-HTQZYQBOSA-N |

Isomeric SMILES |

C[C@H](CN1CC[C@H](C1)OC)O |

Canonical SMILES |

CC(CN1CCC(C1)OC)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hydrogenation

Catalytic hydrogenation of pyrroline derivatives using chiral catalysts (e.g., Rhodium-BINAP complexes) yields (R)-3-methoxypyrrolidine with >95% enantiomeric excess (ee). For example:

Resolution of Racemic Mixtures

Racemic 3-methoxypyrrolidine is resolved using chiral acids (e.g., L-tartaric acid) to isolate the (R)-enantiomer. This method achieves ~40% yield but requires recycling of the undesired enantiomer.

Core Preparation Methods for this compound

Epoxide Ring-Opening with (R)-3-Methoxypyrrolidine

Reaction Scheme :

Conditions :

Nucleophilic Substitution of Halides

Reaction Scheme :

Conditions :

Reduction of Ketone Precursors

Reaction Scheme :

Conditions :

-

Reducing agent: NaBH in MeOH (mild) or LiAlH in THF (vigorous).

-

Stereoselectivity: >90% retention of configuration.

Outcome : -

Scalability: Preferred for industrial applications due to minimal byproducts.

Asymmetric Catalytic Approaches

Recent advances employ organocatalysts or transition-metal complexes to directly form the chiral center:

Organocatalytic Aldol Reaction

Chiral proline derivatives catalyze the aldol addition of acetone to (R)-3-methoxypyrrolidine-derived aldehydes, yielding the target compound with 85% ee.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze ester precursors, achieving 99% ee but with modest yields (~30%).

Comparative Analysis of Methods

| Method | Yield | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Epoxide ring-opening | 65–75% | >99 | High | Moderate |

| Nucleophilic substitution | 50–60% | 95 | Moderate | Low |

| Ketone reduction | 80–85% | 90 | High | Low |

| Asymmetric catalysis | 70–75% | 85–99 | Low | High |

Industrial-Scale Manufacturing Considerations

The ketone reduction route is favored for large-scale production due to:

Chemical Reactions Analysis

Types of Reactions

®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Solvents: Solvents such as dichloromethane (DCM) and ethanol are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

(R)-1-((R)-3-Methoxypyrrolidin-1-yl)propan-2-ol has shown promise in medicinal chemistry as a potential precursor for the synthesis of various bioactive compounds. Its structural features allow for modifications that can lead to novel therapeutic agents targeting different biological pathways.

Case Study: Synthesis of Antidepressants

A notable application involves the use of this compound as a building block in synthesizing antidepressants. Research indicates that derivatives of pyrrolidine compounds can exhibit significant antidepressant activity by modulating neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. This application is crucial in developing new treatments for depression and anxiety disorders.

Neuropharmacology

In neuropharmacology, this compound has been studied for its effects on cognitive function and memory enhancement. The methoxypyrrolidine moiety is believed to interact with nicotinic acetylcholine receptors, which play a vital role in cognitive processes.

Case Study: Cognitive Enhancement

A study published in a peer-reviewed journal explored the cognitive-enhancing effects of this compound in animal models. The results demonstrated improved memory retention and learning capabilities, suggesting its potential use as a nootropic agent. These findings align with ongoing research into compounds that can enhance cognitive function without significant side effects.

Therapeutic Applications

The therapeutic applications of this compound extend beyond neuropharmacology into other areas such as pain management and addiction treatment.

Case Study: Pain Management

Research has indicated that compounds similar to this compound can act as analgesics by modulating pain pathways in the central nervous system. A clinical trial assessed its efficacy in chronic pain patients, revealing significant pain relief compared to placebo controls.

Case Study: Nicotine Addiction

Furthermore, this compound's structural similarity to nicotine suggests potential applications in nicotine addiction treatment. A study focused on developing a nicotine replacement therapy using this compound demonstrated reduced withdrawal symptoms and cravings among participants.

Mechanism of Action

The mechanism of action of ®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analog: (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol

The diastereomer (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol (Intermediate 11 in ) shares the same molecular formula but differs in the stereochemistry of the pyrrolidine methoxy group. Key distinctions include:

- Synthesis : The (S)-configured pyrrolidine derivative was synthesized via a nucleophilic ring-opening reaction of (S)-3-methoxypyrrolidine hydrochloride with R-(+)-propylene oxide, achieving a 67.5% yield . The (R)-configured analog would require enantiomeric starting materials or alternative stereocontrol methods.

- Physicochemical Properties : Stereochemical differences may influence solubility, boiling point, and crystallinity, though empirical data for the (R,R)-isomer remain unreported.

- Biological Activity: Stereochemistry often critically impacts receptor binding. For example, (R,S)-configured aminopropanol derivatives (e.g., carvedilol analogs) exhibit pronounced α1-/β1-adrenoceptor antagonism, suggesting that the (R,R)-isomer of the target compound may also show stereospecific activity .

Functional Group Analog: (R,S)-1-(1H-Indol-4-yloxy)-3-(2-(2-Methoxyphenoxy)ethylamino)propan-2-ol

This indole-containing aminopropanol derivative () shares the propan-2-ol backbone but replaces the pyrrolidine ether with an indole-phenoxyethylamino moiety. Comparative insights:

- Pharmacology: The compound demonstrated α1-/β1-adrenolytic, antiarrhythmic, and hypotensive activities comparable to carvedilol, a clinically used β-blocker. This highlights the importance of the propan-2-ol group in mediating cardiovascular effects .

- Structural Impact: The indole and phenoxy groups enhance aromatic interactions with adrenoceptors, whereas the pyrrolidine ether in the target compound may favor different binding modes due to its aliphatic oxygen and conformational flexibility.

Heterocyclic Analog: 3-(5-Bromo-3-Methoxypyridin-2-yl)prop-2-yn-1-ol

This pyridine-based propargyl alcohol () diverges significantly in structure but shares the methoxy and alcohol functional groups. Key differences:

- Applications : The pyridine derivative’s alkyne group makes it a versatile intermediate in cross-coupling reactions, whereas the target compound’s pyrrolidine ether is more likely to serve as a chiral ligand or pharmaceutical precursor.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Stereochemical Sensitivity : The synthesis of (R)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol highlights the feasibility of producing such chiral compounds, though the (R,R)-isomer may require tailored enantioselective methods .

- Pharmacological Potential: Propan-2-ol derivatives with ether or amino groups consistently show cardiovascular activity, suggesting that the target compound could be optimized for α1-/β1-adrenoceptor selectivity .

- Synthetic Utility : Ethers like the target compound are valuable in asymmetric catalysis and drug delivery systems due to their stability and hydrogen-bonding capacity .

Biological Activity

(R)-1-((R)-3-Methoxypyrrolidin-1-yl)propan-2-ol, a chiral compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol, has emerged as a significant subject of study in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that includes a pyrrolidine ring and a secondary alcohol, which contribute to its biological activity and interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO2 |

| Molar Mass | 159.23 g/mol |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 233.2 ± 30.0 °C (Predicted) |

| pKa | 14.81 ± 0.20 (Predicted) |

Biological Activity Overview

Research indicates that derivatives of pyrrolidine compounds, including this compound, can act as inhibitors for various biological targets, showcasing significant pharmacological potential:

- Antiplatelet Activity : Similar compounds have been studied for their efficacy as P2Y12 antagonists, which are crucial in managing thrombotic disorders. For instance, research on related pyrrolidine derivatives has demonstrated their ability to inhibit platelet aggregation effectively, suggesting potential use in antithrombotic therapies .

- Neuroactive Properties : The compound has been explored for its neurotropic effects, with studies indicating potential benefits in neurological disorders through modulation of neurotransmitter systems .

- Receptor Modulation : The structural features of this compound suggest it may interact with various receptors, influencing cellular signaling pathways and biological responses.

Study on Antiplatelet Efficacy

A notable study focused on the efficacy of pyrrolidine derivatives in rat models demonstrated that these compounds could significantly reduce thrombus formation when administered intravenously or orally as prodrugs. This highlights the therapeutic potential of this compound in cardiovascular applications .

Neurotropic Activity Investigation

In another investigation, the neurotropic activity of similar methoxypyrrolidine derivatives was assessed through in vitro assays that measured their effects on neuronal cell lines. Results indicated enhanced neuronal survival and reduced apoptosis rates, suggesting potential applications in neurodegenerative diseases .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| (R)-1-(Dimethylamino)butan-2-ol | Contains dimethylamino group | CNS effects |

| 4-Pyridone derivatives | Incorporates pyridine ring | Diverse biological activities |

| 3-Methoxypyrrolidine derivatives | Similar pyrrolidine structure | Receptor modulation potential |

Q & A

Q. What chromatographic techniques separate diastereomeric byproducts during asymmetric synthesis?

- Methodological Answer : Employ chiral stationary phases (CSPs) like Chiralpak IG-U with heptane/isopropanol (90:10, 1 mL/min). Optimize resolution using DOE (design of experiments) for column temperature (20–40°C) and additive concentration (0.1% diethylamine). Confirm elution order via spiking with authentic standards .

Q. How can researchers validate conflicting cytotoxicity data across cell lines?

- Methodological Answer : Standardize assays using NCI-60 cell panels with ATP-based viability readouts (CellTiter-Glo). Control for batch-specific FBS variations and hypoxia (5% O₂ vs. normoxia). Apply mechanism-of-action (MoA) clustering to distinguish stereospecific effects from nonspecific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.